4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro-
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Overview
Description
4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- is an organic compound that belongs to the class of benzazepines. It is characterized by a benzene ring fused to an azepine ring, forming a seven-membered heterocyclic structure. This compound is known for its diverse applications in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- involves the hydrogenation of 2-aminobenzophenone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another approach involves the intramolecular cyclization of N-acyl-N-ethylaniline, which is achieved through Friedel-Crafts alkylation .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The choice of solvents and catalysts is crucial to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzazepinone derivatives.
Reduction: Reduction reactions can convert it into fully hydrogenated benzazepines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzazepines and benzazepinones, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor for the development of drugs targeting cardiovascular diseases, rheumatoid arthritis, and other conditions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- 4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (lactam)
Uniqueness
4H-1-Benzazepin-4-one, 1,2,3,5-tetrahydro- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its role as a versatile intermediate in drug synthesis highlight its importance in both research and industrial applications .
Properties
IUPAC Name |
1,2,3,5-tetrahydro-1-benzazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-9-5-6-11-10-4-2-1-3-8(10)7-9/h1-4,11H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICADTXKLOBFCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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